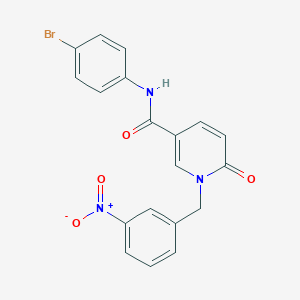
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H14BrN3O4 and its molecular weight is 428.242. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through various methods that typically involve the condensation of appropriate starting materials followed by cyclization. The characterization of the compound is usually performed using techniques such as NMR spectroscopy (both 1H and 13C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Table 1: Antimicrobial Activity of Dihydropyridine Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 10 |
| 3 | P. aeruginosa | 20 |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A derivative similar to this compound demonstrated the ability to inhibit the expression of proinflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests a potential application in treating inflammation-related diseases.
Case Study: In Vivo Evaluation
In a study involving lipopolysaccharide (LPS)-induced acute lung injury (ALI) models, administration of a related compound improved survival rates and reduced lung inflammation markers. The study reported significant reductions in pulmonary edema and macrophage infiltration following treatment with the compound .
The biological activity of this compound is likely mediated through multiple pathways:
- Cytokine Inhibition : The compound inhibits the NF-κB signaling pathway, which plays a crucial role in regulating immune responses and inflammation.
- Antimicrobial Mechanisms : The presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable properties for potential therapeutic use. For instance, one study reported a half-life (T1/2) of approximately 11.8 hours and a bioavailability (F) of 36.3% for a related derivative, suggesting that modifications could enhance the efficacy and safety profile of these compounds in clinical settings .
Propriétés
IUPAC Name |
N-(4-bromophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4/c20-15-5-7-16(8-6-15)21-19(25)14-4-9-18(24)22(12-14)11-13-2-1-3-17(10-13)23(26)27/h1-10,12H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBNTFZAVLGRJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














